Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of 3-(1H-Tetrazol-5-yl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
3-(1H-Tetrazol-5-yl)phenol stands as a molecule of significant interest at the confluence of synthetic and medicinal chemistry. Its structure, featuring a phenolic ring linked to a tetrazole moiety, provides a unique combination of physicochemical properties that are highly sought after in modern drug design. The tetrazole ring, in particular, is recognized as a "privileged scaffold" and a premier bioisostere for the carboxylic acid functional group, offering a pathway to modulate acidity, lipophilicity, and metabolic stability in bioactive molecules[1][2]. This guide provides a comprehensive technical overview of the core chemical properties of 3-(1H-Tetrazol-5-yl)phenol, offering field-proven insights into its synthesis, reactivity, and critical role in the development of novel therapeutics.
Core Molecular and Physicochemical Profile
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.
Chemical Identity
The compound is systematically named and identified by several key descriptors, summarized below for clarity and cross-referencing in chemical databases.
| Identifier | Value | Source(s) |
| CAS Number | 96859-34-6 | [3][4][5] |
| Molecular Formula | C₇H₆N₄O | [3][4][6] |
| Molecular Weight | 162.15 g/mol | [3][4] |
| IUPAC Name | 3-(2H-tetrazol-5-yl)phenol | [3][6] |
| InChI Key | IZORRBUQWFSCII-UHFFFAOYSA-N | [4][6] |
Physicochemical Properties
The physical state and solubility characteristics are critical for experimental design, formulation, and predicting pharmacokinetic behavior.
| Property | Value | Source(s) |
| Appearance | White to cream crystalline powder | [4] |
| Melting Point | ~220°C (decomposition) or 245-246 °C | [3][7] |
| Boiling Point | 436.0±47.0 °C (Predicted) | [7] |
| Density | 1.458±0.06 g/cm³ (Predicted) | [7] |
| Acidity (pKa) | The pKa of the tetrazole N-H is comparable to carboxylic acids (~4.89) | [8] |
Synthesis and Purification: A Practical Workflow
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source[9][10]. For 3-(1H-Tetrazol-5-yl)phenol, the logical precursor is 3-hydroxybenzonitrile.
Caption: General workflow for the synthesis of 3-(1H-Tetrazol-5-yl)phenol.
Experimental Protocol: [3+2] Cycloaddition
This protocol is a representative procedure based on established methodologies for tetrazole synthesis[11][12].
Causality: The reaction leverages the high nucleophilicity of the azide ion and the electrophilicity of the nitrile carbon. An acid source (like ammonium chloride or a Lewis acid like zinc chloride) is often used to activate the nitrile, making it more susceptible to nucleophilic attack. The reaction is typically heated to overcome the activation energy barrier for the concerted cycloaddition.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and an activating agent such as ammonium chloride (1.2-1.5 eq) or a catalytic amount of zinc chloride.
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Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
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Heating: Heat the reaction mixture in an oil bath to 120-130°C and maintain for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup - Quenching and Acidification: After cooling to room temperature, pour the reaction mixture into water. Carefully acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of ~2. This step is critical as it protonates the newly formed tetrazolate anion, causing the neutral product to precipitate.
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Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Trustworthiness: This self-validating protocol is confirmed by the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H and O-H stretches in the IR spectrum of the product. The formation of the desired product can be unequivocally confirmed by NMR spectroscopy and mass spectrometry.
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of 3-(1H-Tetrazol-5-yl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). Due to the acidic nature of the protons on the phenol and tetrazole groups, their signals for -OH and -NH are often broad and may appear over a wide chemical shift range. Their exact position is highly dependent on the solvent, concentration, and temperature[13][14].
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¹³C NMR: The carbon NMR spectrum should display 7 distinct signals. The carbon of the tetrazole ring appears significantly downfield (δ ~155 ppm). The five aromatic carbons will have shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing tetrazole group. The carbon attached to the hydroxyl group (ipso-carbon) will be shifted downfield (δ ~155-160 ppm), while the carbon attached to the tetrazole ring will also be in the aromatic region[14][15].
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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A broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the overlapping O-H (phenol) and N-H (tetrazole) stretching vibrations, indicative of strong hydrogen bonding.
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Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.
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Stretching vibrations for C=N and C=C bonds within the tetrazole and phenyl rings appear in the 1650-1450 cm⁻¹ region[12][14].
The Bioisosteric Advantage in Drug Design
The primary reason for the extensive use of the 5-substituted-1H-tetrazole scaffold in medicinal chemistry is its function as a non-classical bioisostere of a carboxylic acid[1][2]. 3-(1H-Tetrazol-5-yl)phenol is an excellent case study, as it can be considered an analogue of 3-hydroxybenzoic acid.
Expertise & Causality: Replacing a carboxylic acid with a tetrazole can significantly improve a drug candidate's profile. While possessing a similar pKa and planar, aromatic character, the tetrazole group is generally more lipophilic than the corresponding carboxylate anion at physiological pH. This can enhance membrane permeability and oral bioavailability. Furthermore, the tetrazole moiety is often more resistant to metabolic degradation, particularly reduction, compared to a carboxylic acid[1]. These features make it a powerful tool for lead optimization.
Caption: Comparison of H-bonding sites in 3-(1H-Tetrazol-5-yl)phenol and its carboxylic acid analogue.
Applications in Research and Drug Discovery
The unique structural and electronic properties of 3-(1H-Tetrazol-5-yl)phenol make it a valuable building block for creating diverse molecular libraries. Tetrazole derivatives have demonstrated a vast range of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects[2][10].
This specific molecule serves as a key intermediate in the synthesis of more complex bioactive compounds. Its bifunctional nature—a nucleophilic phenol and an acidic tetrazole—allows for selective chemical modifications at either end of the molecule, providing synthetic versatility for structure-activity relationship (SAR) studies[7]. It is particularly useful in fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened and then elaborated into more potent lead compounds[1].
Conclusion
3-(1H-Tetrazol-5-yl)phenol is far more than a simple heterocyclic compound; it is a strategically designed molecular tool for the modern medicinal chemist. Its chemical properties are defined by the interplay between the phenolic hydroxyl group and the tetrazole ring. Its synthesis is robust and scalable, and its role as a metabolically stable, lipophilic bioisostere for carboxylic acids is well-established. For researchers in drug development, a thorough understanding of the synthesis, reactivity, and bioisosteric principles of this scaffold is essential for the rational design of next-generation therapeutics.
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